molecular formula C9H19ClO3S B13533934 2-(Heptyloxy)ethane-1-sulfonyl chloride

2-(Heptyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13533934
M. Wt: 242.76 g/mol
InChI Key: FVAOUYVFIFKUGD-UHFFFAOYSA-N
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Description

2-(Heptyloxy)ethane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a heptyloxy group attached to an ethane backbone, which is further connected to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)ethane-1-sulfonyl chloride typically involves the reaction of heptyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Anhydrous solvents like dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Heptyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols.

    Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide.

    Catalysts: Bases like triethylamine or pyridine.

Major Products:

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonamides: Formed by reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Heptyloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the modification of polymers and surfaces to impart specific properties.

    Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-(Heptyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or amides, depending on the nucleophile. The molecular targets and pathways involved include:

    Nucleophilic Attack: The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

    Formation of Intermediates: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a heptyloxy group.

    Ethanesulfonyl Chloride: Similar structure but lacks the heptyloxy group.

    Tosyl Chloride: Contains a toluene group instead of a heptyloxy group.

Uniqueness: 2-(Heptyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility compared to other sulfonyl chlorides.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-heptoxyethanesulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-2-3-4-5-6-7-13-8-9-14(10,11)12/h2-9H2,1H3

InChI Key

FVAOUYVFIFKUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCS(=O)(=O)Cl

Origin of Product

United States

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